N-(5-Isopropylisoxazol-3-yl)formamide
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Overview
Description
N-(5-Isopropylisoxazol-3-yl)formamide is a chemical compound with the molecular formula C7H10N2O2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isopropylisoxazol-3-yl)formamide typically involves the reaction of 5-isopropylisoxazole with formamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Isopropylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-isopropylisoxazol-3-yl)carboxylic acid, while reduction can produce N-(5-isopropylisoxazol-3-yl)methylamine.
Scientific Research Applications
N-(5-Isopropylisoxazol-3-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-Isopropylisoxazol-3-yl)formamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)formamide
- N-(5-Ethylisoxazol-3-yl)formamide
- N-(5-Propylisoxazol-3-yl)formamide
Uniqueness
N-(5-Isopropylisoxazol-3-yl)formamide is unique due to its specific isopropyl substitution on the isoxazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for scientists exploring new chemical and biological applications.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6-3-7(8-4-10)9-11-6/h3-5H,1-2H3,(H,8,9,10) |
InChI Key |
DSSFRJFQWIKEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC=O |
Origin of Product |
United States |
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